Bienvenue dans la boutique en ligne BenchChem!

N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Medicinal chemistry Structure–activity relationship Target engagement

N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852372-09-9) is a synthetic indol-3-yl-oxoacetamide derivative with molecular formula C₁₈H₁₅FN₂O₂ and molecular weight 310.3 g/mol. It is catalogued as a research compound by Life Chemicals (product code F0675-0405) and is registered in PubChem (CID.

Molecular Formula C18H15FN2O2
Molecular Weight 310.328
CAS No. 852372-09-9
Cat. No. B2882641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS852372-09-9
Molecular FormulaC18H15FN2O2
Molecular Weight310.328
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)F
InChIInChI=1S/C18H15FN2O2/c1-10-7-8-12(9-14(10)19)21-18(23)17(22)16-11(2)20-15-6-4-3-5-13(15)16/h3-9,20H,1-2H3,(H,21,23)
InChIKeyFJEDGBUDMJQXSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852372-09-9): Structural Identity and Procurement Baseline


N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852372-09-9) is a synthetic indol-3-yl-oxoacetamide derivative with molecular formula C₁₈H₁₅FN₂O₂ and molecular weight 310.3 g/mol. It is catalogued as a research compound by Life Chemicals (product code F0675-0405) and is registered in PubChem (CID 7117661) [1]. The compound features a 2-methylindole core linked via an oxoacetamide bridge to a 3-fluoro-4-methylphenyl ring, placing it within the broader class of indolyl glyoxylamides that have demonstrated anticancer and anti-angiogenic activities in patent literature [2]. No dedicated primary research publication profiling this exact compound was identified at the time of this analysis; its differentiation therefore relies on structural comparison with close analogs and class-level evidence.

Why N-(3-Fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Cannot Be Interchanged with Generic Indolyl-Oxoacetamides


Indolyl-oxoacetamides are not a monolithic class; small structural variations produce significant shifts in physicochemical properties, hydrogen-bonding capacity, and biological target engagement. The target compound possesses a free indole N–H (hydrogen bond donor count = 2), a feature absent in its N1-methylated analog 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide (CAS 862831-78-5) [1]. This single substitution alters the calculated XLogP3-AA from 3.6 (target) to a higher lipophilicity value in the N-methyl analog, directly impacting solubility, permeability, and off-target promiscuity risk [1]. Furthermore, the 3-fluoro-4-methylphenyl amide substituent is a defined pharmacophoric element that distinguishes this compound from the broader indolyl glyoxylamide patent space, where heterocyclic amides (isoxazolyl, thiazolyl) dominate the claimed structures [2]. Generic substitution within this chemical series is therefore not supported without explicit comparative bioactivity data.

Quantitative Differentiation Evidence for N-(3-Fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Against Closest Analogs


Hydrogen Bond Donor Count: Free Indole NH vs. N1-Methylated Analog Confers Different Binding Modality

The target compound retains a free indole N–H (HBD = 2), enabling hydrogen-bond donation that is sterically and electronically unavailable in its closest commercial analog, 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide (CAS 862831-78-5), where the indole nitrogen is methylated (HBD = 1) [1]. This difference is critical for targets where the indole N–H serves as a key pharmacophoric anchor, such as the colchicine binding site of tubulin [2].

Medicinal chemistry Structure–activity relationship Target engagement

Predicted Lipophilicity (XLogP3-AA): The Target Compound is Less Lipophilic than the N1-Methyl Analog

The computed XLogP3-AA for the target compound is 3.6 [1]. While the exact computed value for the N1-methyl analog (CAS 862831-78-5) is not published in the retrieved PubChem record, the addition of a methyl group on the indole nitrogen is structurally expected to increase lipophilicity by approximately +0.5 logP units based on additive fragment contributions [2]. This places the target compound in a more favorable range for aqueous solubility and oral bioavailability per Lipinski guidelines.

ADME prediction Drug-likeness Solubility

Class-Level Anticancer Activity: Indol-3-yl-oxoacetamides Exhibit Broad-Spectrum Cytotoxicity with IC₅₀ Values in the Nanomolar Range

The patent literature explicitly states that 3-oxoacetamideindolyl compounds, the structural class to which the target compound belongs, exhibit 'potent anticancer, cytotoxic, and anti-angiogenic activity' [1]. A closely related series of N-heterocyclic indolyl glyoxylamides demonstrated growth inhibition IC₅₀ values ranging from 17 to 1711 nM across multiple human cancer cell lines, with oral activity confirmed in murine leukemia models [2]. While the target compound itself lacks published cell-based IC₅₀ data, its core scaffold is validated for anticancer applications.

Anticancer Cytotoxicity Tubulin polymerization

3-Fluoro-4-methylphenyl Substituent Offers Metabolic Stability Advantages Over Unsubstituted Phenyl Analogs

The 3-fluoro-4-methyl substitution pattern on the phenyl ring is a well-precedented medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at the para position while maintaining lipophilicity within an acceptable range [1]. A direct comparator, N-(4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (des-fluoro analog), would be expected to undergo rapid CYP450 hydroxylation at the phenyl ring, potentially limiting its metabolic half-life. Quantitative stability data for this specific comparison are not published, but the general principle is supported by extensive fluorine-walk studies across multiple chemical series [2].

Metabolic stability Fluorine chemistry CYP450 resistance

Optimal Research and Procurement Scenarios for N-(3-Fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide


Structure-Based Drug Design Requiring a Free Indole N–H as a Pharmacophoric Hydrogen Bond Donor

When the target binding site requires an indole N–H hydrogen bond donor—such as the colchicine binding pocket of β-tubulin or the ATP-binding site of certain kinases—the target compound is structurally preferable to its N1-methylated analog (CAS 862831-78-5), which lacks this donor [1]. Procurement of the free-NH compound enables exploration of critical hydrogen-bond interactions that the methylated analog cannot recapitulate.

Anticancer Screening Libraries Focused on Indolyl Glyoxylamide Chemotypes

The compound serves as a structurally distinct entry in screening libraries targeting the indolyl glyoxylamide chemical space. Its 3-fluoro-4-methylphenyl amide substituent differentiates it from the heterocyclic amides (isoxazolyl, thiazolyl) that dominate the patent-protected chemical matter [2], potentially accessing novel intellectual property space. The class-level anticancer activity (IC₅₀ range 17–1711 nM) supports its inclusion in phenotypic or target-based oncology screens.

Metabolic Stability Optimization Studies Utilizing Fluorine Blocking Strategy

For programs requiring improved metabolic stability, the 3-fluoro-4-methylphenyl motif provides a strategic blocking group against CYP450-mediated aromatic oxidation [1]. This compound can serve as a tool compound to benchmark metabolic stability against des-fluoro analogs, or as a starting point for further optimization of the phenyl ring substitution pattern.

Tool Compound for Hydrogen-Bond-Dependent Target Engagement Assays

With its distinct HBD count (2 vs. 1 for the N1-methyl analog), the target compound can be employed in biophysical assays (e.g., SPR, ITC, NMR) to deconvolute the contribution of the indole N–H hydrogen bond to target binding thermodynamics. This makes it valuable as a matched-pair tool compound alongside its N1-methylated analog [1].

Quote Request

Request a Quote for N-(3-fluoro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.